molecular formula C12H14BF4NO2 B1524630 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine CAS No. 1169459-44-2

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine

Cat. No.: B1524630
CAS No.: 1169459-44-2
M. Wt: 291.05 g/mol
InChI Key: KHMFQIHEKLSQCH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 1169459-44-2) is a high-purity pyridine-based boronic ester pinacol ester serving as a versatile building block in organic synthesis and medicinal chemistry . Its primary research value lies in its application as a key reactant in Suzuki-Miyaura cross-coupling reactions, where the boronic ester functional group enables efficient carbon-carbon bond formation with various organic halides. This allows researchers to synthesize complex biaryl and heterobiaryl structures that are difficult to access through other methods. The molecular structure of this compound incorporates two features of high interest in drug discovery: a fluorine substituent and a trifluoromethyl group. The fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, while the trifluoromethyl group is well-known for its ability to enhance lipophilicity and bioavailability . The presence of these substituents on the pyridine ring, combined with the reactive boronic ester, makes this compound particularly valuable for constructing active pharmaceutical ingredient (API) intermediates and candidates for biological screening. This reagent is intended for research and development use only and is not for diagnostic, therapeutic, or veterinary applications. Researchers should consult the product's safety data sheet prior to use and handle appropriate personal protective equipment, as the compound may cause skin and eye irritation .

Properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFQIHEKLSQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169459-44-2
Record name 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester
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Biological Activity

The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine is a member of the pyridine family and incorporates a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C13H16BFN2O2
  • Molecular Weight : 257.16 g/mol
  • CAS Number : 1256359-04-2

The presence of fluorine and trifluoromethyl groups is significant as these substituents can enhance biological activity and solubility.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. The dioxaborolane moiety may play a role in chelating metal ions essential for enzyme activity.
  • Cell Lines Tested : Various studies have tested the efficacy of related compounds on different cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer).
CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.126EGFR inhibition
Compound BA5490.150MMP inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : Inflammation models using lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokine production.
  • Assays Used : The Oxygen Radical Absorbance Capacity (ORAC) assay was employed to measure antioxidant activity.
Assay TypeResult
ORAC AssaySignificant antioxidant activity confirmed
Cytokine ProductionReduced IL-6 and TNF-alpha levels

Case Studies

  • Study on DYRK1A Inhibition :
    • A related compound was synthesized and tested for its ability to inhibit DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in various diseases including Down syndrome and cancer.
    • Results showed nanomolar-level inhibitory activity with promising selectivity against off-target kinases.
  • Toxicity Assessment :
    • Safety profiles were evaluated in vivo using healthy mice. High doses (40 mg/kg) were administered without significant adverse effects noted over a three-day period.
    • The pharmacodynamic effects showed a reduction in tumor growth in xenograft models.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Pyridine Boronate Esters

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes References
2-Fluoro-4-(...)-6-(trifluoromethyl)pyridine (Target) 2-F, 4-boronate, 6-CF₃ C₁₂H₁₄BF₄NO₂ ~291.06* Topoisomerase inhibitor synthesis; enhanced metabolic stability due to fluorine
2-Chloro-4-(...)-6-(trifluoromethyl)pyridine 2-Cl, 4-boronate, 6-CF₃ C₁₂H₁₄BClF₃NO₂ 307.51 Suzuki-Miyaura coupling; chlorine increases steric hindrance vs. fluorine
2-Methoxy-4-(...)-6-(trifluoromethyl)pyridine 2-OCH₃, 4-boronate, 6-CF₃ C₁₃H₁₇BF₃NO₃ 303.09 Pharmaceutical intermediate; methoxy group alters electronic properties
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine 2,4-bis-boronate, 6-CF₃ C₁₈H₂₆B₂F₃NO₄ 399.02 Sequential cross-coupling reactions; higher synthetic complexity
3-Amino-4-(...)-6-(trifluoromethyl)pyridine 3-NH₂, 4-boronate, 6-CF₃ C₁₂H₁₆BF₃N₂O₂ 288.08 Functionalization via amine group; potential for bioconjugation

*Estimated based on chlorine-to-fluorine substitution .

Comparative Analysis

Electronic and Steric Effects

  • Fluorine vs. Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the boronate group, favoring transmetallation in Suzuki-Miyaura reactions .
  • Methoxy Substitution: The 2-methoxy variant (C₁₃H₁₇BF₃NO₃) introduces an electron-donating group, which may deactivate the pyridine ring, reducing reactivity in electrophilic substitutions but stabilizing intermediates in multi-step syntheses .

Stability and Handling

  • The 2-fluoro and 2-chloro derivatives are typically stored under inert conditions due to boronate ester sensitivity to moisture. The 2-methoxy variant’s higher molecular weight (303.09 vs. ~291.06 for the fluoro compound) may influence solubility in organic solvents .

Preparation Methods

Overview

The most authoritative and recent method reported involves iridium-catalyzed direct C–H borylation of CF3-substituted pyridines, including substrates structurally related to 2-fluoro-6-(trifluoromethyl)pyridine. This approach allows the installation of the boronic ester moiety selectively at the 4-position of the pyridine ring, even in the presence of electron-withdrawing groups such as fluorine and trifluoromethyl substituents.

Reaction Conditions and Catalysts

  • Catalyst: Iridium complexes, often with bipyridine or phenanthroline ligands, are employed.
  • Borylating Agent: Bis(pinacolato)diboron (B2pin2) is the typical boron source.
  • Solvent: Remarkably, the reaction can be conducted neat (without solvent), enhancing environmental and operational benefits.
  • Temperature: Moderate heating conditions are used to promote efficient borylation.
  • Regioselectivity: Controlled by steric and electronic effects, the borylation occurs predominantly at the 4-position relative to the nitrogen atom in pyridine, even with the presence of the 2-fluoro and 6-trifluoromethyl groups.

Advantages

  • High regioselectivity and yields.
  • Compatibility with various functional groups (halo, ester, alkoxy, amino).
  • The products are stable enough for chromatographic purification.
  • Avoidance of harsh conditions or prefunctionalized substrates.

Limitations

  • α-Borylated pyridines (adjacent to nitrogen) can be less stable, though 4-substituted derivatives like the title compound are more robust.
  • Requires iridium catalysts, which are expensive but highly efficient.

Representative Reaction Scheme

Component Role Example/Details
Substrate 2-Fluoro-6-(trifluoromethyl)pyridine Starting heteroaromatic compound
Catalyst Iridium complex [Ir(COD)(OMe)]2 with bipyridine ligand
Borylating agent Boron source Bis(pinacolato)diboron (B2pin2)
Conditions Solvent-free, moderate heat Typically 80-100 °C, neat
Product 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine Boronic ester derivative

Alternative Preparation Routes

Lithiation-Borylation Approach

  • Step 1: Directed ortho-lithiation of 2-fluoro-6-(trifluoromethyl)pyridine using strong bases such as n-butyllithium at low temperatures.
  • Step 2: Quenching the lithiated intermediate with a boron electrophile, typically pinacolborane or trialkyl borates, to install the boronic ester group.
  • This method requires strict temperature control and inert atmosphere to avoid side reactions.
  • It is less selective and more sensitive to functional groups compared to catalytic borylation.

Cross-Coupling from Halogenated Precursors

  • Starting from 2-fluoro-4-halogen-6-(trifluoromethyl)pyridine (e.g., bromide or iodide).
  • Palladium-catalyzed borylation using bis(pinacolato)diboron under Suzuki-Miyaura conditions.
  • This route depends on the availability of halogenated starting materials and involves additional synthetic steps to prepare these precursors.

Summary Table of Preparation Methods

Method Catalyst/ Reagents Conditions Advantages Limitations
Iridium-Catalyzed C–H Borylation Iridium complex, B2pin2 Neat, moderate heat (80-100 °C) High regioselectivity, functional group tolerance, solvent-free Expensive catalyst, α-boryl instability
Lithiation-Borylation n-BuLi, boron electrophile Low temperature, inert atmosphere Direct, no prefunctionalization Sensitive, less selective
Pd-Catalyzed Cross-Coupling Pd catalyst, B2pin2, halogenated pyridine Typical Suzuki conditions Well-established, scalable Requires halogenated starting material

Research Findings and Practical Considerations

  • The iridium-catalyzed borylation method was demonstrated to yield the target boronic ester in good to excellent yields (typically 70-90%) with high purity, facilitating downstream applications in medicinal chemistry and material science.
  • Functional group compatibility extends the utility of this method to complex molecules bearing multiple substituents.
  • The neat reaction conditions simplify purification and reduce solvent waste, aligning with green chemistry principles.
  • Stability studies indicate that the 4-borylated pyridine derivatives with CF3 and fluoro substituents exhibit sufficient shelf life for practical use, unlike some α-borylated analogs which degrade faster.

Q & A

Q. Key Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureTimeYield
1KF, DMSODMSO100°C12h75%
2Pd(OAc)₂, SPhos, B₂Pin₂Toluene110°C (reflux)4h82%

[Basic] How is this compound characterized to confirm its structure and purity in academic research?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 8.2–9.3 ppm), CF₃ groups (δ ~120–125 ppm in ¹³C), and boronate ester signals (δ 1.0–1.3 ppm for pinacol methyl groups) .
    • ¹⁹F NMR : Distinct signals for fluorine substituents (δ -60 to -70 ppm for CF₃; δ -110 to -120 ppm for aromatic F) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond lengths and angles, confirming regiochemistry. For example, the B–O bond in the dioxaborolan ring typically measures ~1.36 Å .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₃BF₄NO₂: 306.1024; observed: 306.1021) .

[Advanced] How can researchers optimize Miyaura-Suzuki cross-coupling reactions involving this boronate ester to address low yields or side products?

Methodological Answer:
Key optimization strategies include:

  • Catalyst-Ligand Systems : Replace Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ or RuPhos for sterically hindered substrates. Ligands with electron-donating groups improve oxidative addition efficiency .
  • Solvent Effects : Use THF or dioxane instead of toluene for polar substrates. Additives like Cs₂CO₃ (2.0 equiv) enhance transmetallation .
  • Temperature Control : Lower temperatures (80–90°C) reduce boronate ester decomposition while maintaining reactivity .
  • Purity of Boronate Ester : Pre-purify via recrystallization (hexane/ethyl acetate) to remove residual boronates, which compete in coupling .

Q. Example Optimization Table

ConditionStandard ProtocolOptimized ProtocolYield Improvement
CatalystPd(OAc)₂/SPhosPd(dppf)Cl₂/XPhos75% → 88%
SolventTolueneTHF + Cs₂CO₃70% → 85%

[Advanced] How to resolve contradictions between computational predictions (e.g., DFT) and experimental structural data (X-ray/NMR)?

Methodological Answer:
Discrepancies often arise from crystal packing effects or dynamic behavior in solution :

X-ray Refinement : Use SHELXL for high-resolution data to model disorder (e.g., rotational freedom in the dioxaborolan group). Compare thermal parameters (B-factors) to assess rigidity .

DFT Adjustments : Include solvent effects (PCM model for DMSO or CDCl₃) and account for van der Waals interactions in the solid state. For example, DFT may underestimate CF₃ group torsion angles by 5–10° .

Variable-Temperature NMR : Perform experiments at 298 K and 223 K to identify conformational averaging. Splitting of peaks at lower temperatures confirms dynamic effects .

[Advanced] What are the stability challenges of the dioxaborolan group in this compound under acidic or aqueous conditions?

Methodological Answer:
The dioxaborolan moiety is sensitive to hydrolysis and protic solvents :

  • Hydrolysis Kinetics : Monitor via ¹¹B NMR. In aqueous THF (pH < 7), the boronate ester hydrolyzes to boronic acid within 2 hours (δ ¹¹B ~28 ppm → ~18 ppm) .
  • Storage Recommendations : Store under argon at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture (>40% RH) .
  • Reaction Compatibility : Use aprotic solvents (toluene, DMF) and avoid Brønsted acids (e.g., HCl). For acid-sensitive steps, replace with MIDA or trifluoroborate derivatives .

[Advanced] How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling or electrophilic substitution?

Methodological Answer:
The CF₃ group:

  • Reduces Electron Density : Deactivates the pyridine ring, slowing electrophilic substitution (e.g., nitration requires fuming HNO₃/H₂SO₄ at 120°C) .
  • Accelerates Oxidative Addition : In Suzuki couplings, the electron-deficient arylboronate undergoes faster transmetallation with Pd(0) catalysts, improving reaction rates .
  • Directs Metallation : Lithiation (e.g., LDA at –78°C) occurs preferentially at the C-5 position due to CF₃’s meta-directing effect .

Q. Comparative Reactivity Table

ReactionCF₃-Substituted PyridineNon-Fluorinated Pyridine
Suzuki Coupling Rate3.5 × 10⁻³ s⁻¹1.2 × 10⁻³ s⁻¹
Nitration Yield45% (HNO₃, 120°C)85% (HNO₃, 80°C)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine

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